Dihydro-1H-(1,3)thiazolo(3,4-c)(1,3)oxazole
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Overview
Description
Dihydro-1H-(1,3)thiazolo(3,4-c)(1,3)oxazole is a heterocyclic compound that features both thiazole and oxazole ringsThe molecular formula of this compound is C5H9NO2, and it has a molecular weight of approximately 115.13 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro-1H-(1,3)thiazolo(3,4-c)(1,3)oxazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a thiazole derivative with an oxazole precursor in the presence of a suitable catalyst can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Dihydro-1H-(1,3)thiazolo(3,4-c)(1,3)oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize this compound under controlled conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Dihydro-1H-(1,3)thiazolo(3,4-c)(1,3)oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Dihydro-1H-(1,3)thiazolo(3,4-c)(1,3)oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Dihydro-1H-(1,3)thiazolo(3,4-c)(1,3)oxazole can be compared with other similar heterocyclic compounds, such as:
1,3-Oxazole: A simpler structure with only an oxazole ring.
1,3-Thiazole: Contains only a thiazole ring.
1,3,4-Thiadiazole: Features a different arrangement of nitrogen and sulfur atoms within the ring.
The uniqueness of this compound lies in its combined thiazole and oxazole rings, which confer distinct chemical and biological properties .
Properties
CAS No. |
66223-40-3 |
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Molecular Formula |
C5H9NOS |
Molecular Weight |
131.20 g/mol |
IUPAC Name |
3,5,7,7a-tetrahydro-1H-[1,3]thiazolo[3,4-c][1,3]oxazole |
InChI |
InChI=1S/C5H9NOS/c1-5-2-8-4-6(5)3-7-1/h5H,1-4H2 |
InChI Key |
NIWQNVNAIJTMCP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CSCN2CO1 |
Origin of Product |
United States |
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